molecular formula C22H21NO4S B11108928 Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate

Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B11108928
M. Wt: 395.5 g/mol
InChI Key: SDZJGLYVMUMZRN-UHFFFAOYSA-N
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Description

Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C22H21NO4S. This compound is notable for its complex structure, which includes a benzyl group, a sulfonyl group, and a methyl ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate typically involves multiple steps:

  • Formation of the Benzylamine Intermediate: : The initial step involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms benzyl[(4-methylphenyl)sulfonyl]amine.

  • Esterification: : The next step is the esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-aminobenzoate.

  • Coupling Reaction: : Finally, the benzyl[(4-methylphenyl)sulfonyl]amine is coupled with methyl 2-aminobenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can reduce the ester group to an alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the sulfonyl group. Reagents such as sodium methoxide (NaOMe) can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is particularly important for these interactions, as it can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 2-[benzyl-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C22H21NO4S/c1-17-12-14-19(15-13-17)28(25,26)23(16-18-8-4-3-5-9-18)21-11-7-6-10-20(21)22(24)27-2/h3-15H,16H2,1-2H3

InChI Key

SDZJGLYVMUMZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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